molecular formula C12H22O11 B561656 2-O-(alpha-D-Glucopyranosyl)-D-galactose CAS No. 7368-73-2

2-O-(alpha-D-Glucopyranosyl)-D-galactose

Cat. No.: B561656
CAS No.: 7368-73-2
M. Wt: 342.297
InChI Key: PZDOWFGHCNHPQD-IJVVWVSMSA-N
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Description

2-O-(alpha-D-Glucopyranosyl)-D-galactose is a glycoside compound that consists of a galactose molecule linked to a glucose molecule through an alpha-glycosidic bond

Scientific Research Applications

2-O-(alpha-D-Glucopyranosyl)-D-galactose has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary target of 2-O-(alpha-D-Glucopyranosyl)-D-galactose, also known as (2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal, is the enzyme cyclodextrin glycosyltransferase (CGTase) . CGTase is responsible for the synthesis of this compound .

Mode of Action

The compound interacts with CGTase through a process known as transglycosylation . In this process, the compound competes with L-ascorbic acid (L-AA) as the acceptors, which can result in low yield . Through site saturation mutagenesis, the specificity of cgtase for the donor substrate maltodextrin can be enhanced, thereby improving the yield of this compound .

Biochemical Pathways

The compound affects the biochemical pathway involving the synthesis of 2-O-(alpha-D-Glucopyranosyl)-L-ascorbic acid (AA-2G), a stable derivative of L-ascorbic acid (L-AA) . This pathway is crucial in the food and cosmetics industries .

Pharmacokinetics

Its derivative, aa-2g, is known to maintain stable properties and produce l-aa by α-glucosidase, which can exert the normal physiological functions of l-aa .

Result of Action

The action of this compound results in the synthesis of AA-2G, a stable derivative of L-AA . AA-2G has wide applications in the fields of food and cosmetics industries .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of glucose and maltose produced by CGTase during AA-2G synthesis may compete with L-AA as the acceptors, resulting in low AA-2G yield . Through genetic modification of cgtase, the yield of aa-2g can be improved .

Safety and Hazards

As a derivative of L-ascorbic acid, “2-O-(alpha-D-Glucopyranosyl)-D-galactose” is generally considered safe for use in food and cosmetics industries . However, like all substances, it should be used responsibly and in accordance with safety guidelines.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-O-(alpha-D-Glucopyranosyl)-D-galactose can be synthesized by cyclodextrin glycosyltransferase (CGTase) during the process of ascorbic acid synthesis . It interacts with enzymes such as α-glucosidase, amylase, sucrose phosphorylase, and others that can catalyze its synthesis . The nature of these interactions involves the transfer of a glucose residue from the donor substrate maltodextrin to the acceptor molecule ascorbic acid .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a stable derivative of ascorbic acid . Ascorbic acid is known to play a crucial role in various cellular functions, including collagen formation, iron absorption, and carnitine synthesis . By being a stable derivative, this compound can maintain these functions while offering improved stability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its enzymatic hydrolysis into ascorbic acid . This process is facilitated by α-glucosidase, which cleaves the glycosidic bond, releasing ascorbic acid . Ascorbic acid then exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability of this compound is one of its key advantages over ascorbic acid . It is resistant to degradation under conditions that would typically cause ascorbic acid to degrade, such as exposure to heat, light, and metal ions . This makes it a valuable compound for use in various applications, including food and cosmetics industries .

Metabolic Pathways

The metabolic pathways involving this compound are centered around its role as a derivative of ascorbic acid . It is involved in the ascorbic acid synthesis pathway, where it is synthesized from maltodextrin by the action of CGTase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-(alpha-D-Glucopyranosyl)-D-galactose can be achieved through enzymatic transglycosylation. Enzymes such as cyclodextrin glucosyltransferase (CGTase) and isoamylase are commonly used to catalyze the reaction. The reaction conditions typically involve using maltodextrin as the donor substrate and adjusting parameters such as pH, temperature, and enzyme concentration to optimize the yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale enzymatic processes. The use of mutant enzymes with enhanced specificity for the donor substrate can significantly improve the yield. For example, combining isoamylase with mutant CGTase has been shown to increase the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-O-(alpha-D-Glucopyranosyl)-D-galactose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-(alpha-D-Glucopyranosyl)-D-galactose is unique due to its specific glycosidic linkage and the resulting stability and bioactivity.

Properties

IUPAC Name

(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDOWFGHCNHPQD-IJVVWVSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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